2-Amino-4-(3,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
2-Amino-4-(3,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a pyranopyran derivative characterized by a fused bicyclic core, a hydroxymethyl group at position 6, and electron-rich 3,5-dimethoxyphenyl substituents at position 2. Its structural complexity allows for diverse biological interactions, particularly in enzyme inhibition and anticancer activity.
Properties
IUPAC Name |
2-amino-4-(3,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-23-10-3-9(4-11(5-10)24-2)15-13(7-19)18(20)26-16-14(22)6-12(8-21)25-17(15)16/h3-6,15,21H,8,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJWYZMOCUDNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(3,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, with the CAS number 876709-89-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties and mechanisms of action.
- Molecular Formula : C18H16N2O6
- Molecular Weight : 356.33 g/mol
- Structure : The compound features a pyran ring system substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit notable anticancer properties. Specifically, studies have shown that certain analogs demonstrate significant antiproliferative effects against various human cancer cell lines.
Anticancer Activity
A study evaluating a series of pyrano[3,2-b]pyran derivatives found that several compounds exhibited high antiproliferative activities against a panel of eight human tumor cell lines. The mechanisms identified include:
- Microtubule Disruption : Some derivatives cause microtubule destabilization, leading to cell cycle arrest at the G2/M phase.
- Anti-Angiogenic Effects : The compounds showed potential in inhibiting angiogenesis both in vitro and in vivo, which is crucial for tumor growth and metastasis .
Case Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of various pyran derivatives, it was found that certain derivatives of 2-amino-pyrano compounds had IC50 values in the low micromolar range against multiple cancer cell lines (e.g., HCT-116, U251). This suggests strong cytotoxicity and potential for further development as anticancer agents .
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HCT-116 | 0.25 |
| 5f | U251 | 0.29 |
| 5g | NCI-H460 | 0.36 |
Further research demonstrated that these compounds could disrupt centrosome clustering in cancer cells, which is vital for maintaining proper cell division. This action contributes to their effectiveness as anticancer agents by preventing the proliferation of malignant cells .
Structure-Activity Relationship (SAR)
The presence of methoxy groups on the phenyl ring significantly enhances the biological activity of these compounds. Modifications at different positions on the ring can lead to variations in potency and selectivity against cancer types. For instance, compounds with electron-withdrawing groups showed increased cytotoxicity compared to those with electron-donating groups .
Comparison with Similar Compounds
Observations :
Antityrosinase Activity
- Compound 6b : Exhibited stable binding to tyrosinase (IC₅₀ = 2.1 µM), outperforming kojic acid (IC₅₀ = 16.7 µM). The 4-fluorobenzyloxy group enhances hydrophobic interactions with the enzyme’s active site .
- 3,5-Dimethoxyphenyl Analog : Predicted to show superior activity due to dual methoxy groups, which may improve electron density and binding affinity .
Anticancer Activity
- Compound 10a : Demonstrated apoptosis induction in multiple cancer cell lines (IC₅₀ = 8.3 µM against HeLa). The pyrazole moiety facilitates intercalation with DNA .
- Thienyl Derivative () : Lower molecular mass (302.3 g/mol) may enhance bioavailability but reduce target specificity compared to bulkier aryl groups .
Spectral and Electronic Features
- CN Stretch : IR peaks for nitrile groups range from 2181–2200 cm⁻¹, indicating minimal electronic perturbation by substituents .
- Aromatic Protons : Downfield shifts in ¹H NMR (e.g., δ 7.86 in 10a) correlate with electron-withdrawing substituents, while methoxy groups shield adjacent protons (δ 3.76 in 6o) .
Q & A
Q. Key Interactions :
- Hydroxymethyl : Forms H-bonds with Asp831 (EGFR).
- 3,5-Dimethoxyphenyl : Engages in π-π stacking with Phe832 .
Results correlate with experimental IC₅₀ values (R² = 0.89) .
Q. What strategies resolve contradictions in reported synthetic yields for pyranopyran derivatives?
- Methodological Answer :
- Variable Catalysts : DABCO yields higher regioselectivity (~90%) than L-proline (~75%) due to stronger base character .
- Solvent Effects : Ethanol/water mixtures improve yields by 15% over pure ethanol via stabilization of polar intermediates.
- Purification Methods : Column chromatography vs. recrystallization can alter reported yields by 5–10% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
